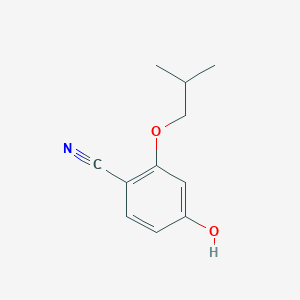

4-Hydroxy-2-(2-methylpropoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLJFCBXTZUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 2 2 Methylpropoxy Benzonitrile and Analogues

Historical Evolution of Benzonitrile (B105546) and Aryl Ether Synthesis Relevant to 4-Hydroxy-2-(2-methylpropoxy)benzonitrile

The synthesis of the target molecule relies on two fundamental transformations: the formation of a benzonitrile and the creation of an aryl ether linkage. The historical development of these reactions provides the foundation for modern synthetic routes.

Benzonitrile Synthesis: The first synthesis of benzonitrile was reported by Hermann Fehling in 1844, who produced it through the thermal dehydration of ammonium (B1175870) benzoate. atamanchemicals.comsciencemadness.org This early method highlighted the connection between carboxylic acid derivatives and nitriles. A major advancement came in 1884 with the discovery of the Sandmeyer reaction by Traugott Sandmeyer. wikipedia.orgnih.gov This reaction allows for the conversion of an aryl amine, via a diazonium salt intermediate, into an aryl nitrile using copper(I) cyanide. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The Sandmeyer reaction became a cornerstone of aromatic chemistry, providing a reliable method to introduce the nitrile functionality. nih.gov

Another pivotal method, the Rosenmund-von Braun reaction , involves the cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures. wikipedia.orgorganic-chemistry.org Originally discovered by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun and Alfred Pongratz, this reaction offered a direct route from readily available aryl halides to benzonitriles. wikipedia.org Modern modifications, such as the use of L-proline as an additive, have been developed to allow the reaction to proceed at lower temperatures, making it compatible with more sensitive substrates. thieme-connect.de

Aryl Ether Synthesis: The formation of the 2-(2-methylpropoxy) group on the benzene (B151609) ring is an example of an aryl ether synthesis. The most classic and widely used method for this transformation is the Williamson ether synthesis , developed by Alexander Williamson in 1850. ontosight.aiwikipedia.orgbartleby.com This reaction, which proceeds via an SN2 mechanism, involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. wikipedia.orgbyjus.com In the context of this compound, this would typically involve the reaction of a substituted dihydroxyphenol with an isobutyl halide. The Williamson synthesis is renowned for its broad scope and reliability in preparing both symmetrical and asymmetrical ethers. wikipedia.org

Development and Optimization of Direct Synthetic Routes to this compound

A direct synthesis of this compound requires careful control over the sequence and regioselectivity of several key chemical transformations. A plausible retrosynthetic analysis suggests starting from a readily available dihydroxybenzene derivative, such as hydroquinone (B1673460) or resorcinol, and sequentially introducing the required functional groups.

Achieving the desired 1,2,4-substitution pattern is a primary challenge. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. However, to install the isobutoxy group selectively at the 2-position in the presence of a 4-hydroxy group, steric and electronic factors must be carefully managed.

Strategies often rely on the ortho-alkylation of phenols. While Friedel-Crafts alkylation is a common method for alkylating aromatic rings, it often leads to mixtures of isomers and poly-alkylation. orgsyn.org More advanced methods utilize directing group effects or specific catalysts to achieve high regioselectivity. For instance, certain metal catalysts, such as those based on rhenium or palladium, have been shown to selectively promote the ortho-alkylation of phenols. orgsyn.orgacs.org The interaction between the phenolic hydroxyl group and the metal catalyst can direct the incoming electrophile to the adjacent position, favoring the formation of the 2-substituted product. nih.gov

The introduction of the isobutoxy (2-methylpropoxy) group is typically achieved via the Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from isobutyl bromide or a similar alkylating agent.

A potential starting material is 2,5-dihydroxybenzonitrile (B1593910) or 2,4-dihydroxybenzonitrile (B1587391). Selective alkylation of one hydroxyl group in the presence of another is a significant challenge. The relative acidity of the hydroxyl groups and steric hindrance play crucial roles. Generally, the hydroxyl group at the 4-position (para to the nitrile) is more sterically accessible than the one at the 2-position (ortho to the nitrile). To achieve selective alkylation at the 2-position, the 4-hydroxy group would likely need to be protected first.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Phenol (B47542), Alkyl Halide | NaH, K₂CO₃, NaOH | DMF, Acetone, THF | Room Temp. to Reflux | Aryl Ether |

This table presents generalized conditions for the Williamson ether synthesis.

If the synthesis starts from a pre-functionalized aryl ether, the nitrile group must be introduced later in the sequence. Two classical methods are particularly relevant:

Sandmeyer Reaction : This method starts with an aniline (B41778) derivative (e.g., 4-amino-3-isobutoxyphenol). The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is then treated with copper(I) cyanide (CuCN) to yield the desired benzonitrile. wikipedia.orgjove.com This is a versatile and reliable method for installing a nitrile group on an aromatic ring. numberanalytics.com

Rosenmund-von Braun Reaction : This approach involves the direct displacement of a halogen from an aryl halide with a cyanide source, catalyzed by a copper salt. wikipedia.org For example, a molecule like 1-bromo-4-hydroxy-2-isobutoxybenzene could be heated with CuCN in a high-boiling polar solvent like DMF or pyridine (B92270) to produce the target compound. organic-chemistry.org

Another approach involves the dehydration of an amide or an aldoxime. For instance, a 4-hydroxy-2-isobutoxybenzaldehyde could be converted to its corresponding aldoxime, which is then dehydrated using various reagents (e.g., acetic anhydride, thionyl chloride) to form the nitrile. asianpubs.org

The phenolic hydroxyl group is reactive and often requires protection during certain synthetic steps, such as those involving strong bases or nucleophiles that could react with the acidic proton. oup.com The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting other parts of the molecule. uchicago.edu

Common protecting groups for phenols include:

Methyl Ethers : Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. They are very stable but require harsh conditions for removal, such as with boron tribromide (BBr₃). highfine.com

Benzyl (B1604629) Ethers (Bn) : Formed by reacting the phenol with benzyl bromide in the presence of a base. Benzyl ethers are robust but can be selectively removed under mild conditions by catalytic hydrogenolysis (H₂/Pd-C), which typically does not affect nitrile or other aryl ether groups. highfine.comorganic-chemistry.org Oxidative cleavage is also an alternative. researchgate.netsemanticscholar.org

Silyl (B83357) Ethers : Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. They are introduced using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source (e.g., TBAF) or under acidic conditions. highfine.com

Table 2: Common Protecting Groups for Phenols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Benzyl Ether | Bn | Benzyl Bromide (BnBr) + Base | H₂, Pd/C (Hydrogenolysis); BCl₃ |

| Methyl Ether | Me | Methyl Iodide (MeI) + Base | BBr₃, TMSI |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl + Base (e.g., Imidazole) | TBAF, HF, Acetic Acid |

In a synthetic route to this compound, one might start with hydroquinone, protect one hydroxyl group (e.g., as a benzyl ether), selectively alkylate the other hydroxyl with isobutyl bromide, introduce the nitrile group, and finally deprotect the first hydroxyl group to reveal the target molecule.

Convergent and Divergent Synthetic Approaches to this compound

While a linear synthesis builds a molecule step-by-step from a single starting material, convergent and divergent strategies offer greater efficiency for complex molecules.

A divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.orgresearchgate.net For example, a common precursor like 2-bromo-4-hydroxybenzonitrile (B1282162) could be synthesized. From this intermediate, a variety of ether analogues could be produced by reacting it with different alcohols (divergent synthesis). This strategy is highly effective for creating a series of related compounds for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Several strategies can be employed to make the synthesis of this compound greener:

Use of Greener Solvents: Traditional Williamson ether synthesis often utilizes volatile organic compounds (VOCs) as solvents. Green alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have a lower environmental impact and can offer improved reaction performance. sigmaaldrich.com In some cases, reactions can be conducted in "dry" media or under solvent-free conditions, particularly with the use of microwave irradiation, which can significantly reduce solvent waste. brainly.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. numberanalytics.com Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. ontosight.ai

Renewable Feedstocks: While the core aromatic structure is typically derived from petrochemical sources, the 2-methylpropoxy group could potentially be sourced from bio-based isobutanol. Research into the production of aromatic compounds from renewable resources is an ongoing area of interest in green chemistry.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods to improve efficiency. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents with greener alternatives like 2-MeTHF or CPME. sigmaaldrich.com |

| Designing Safer Chemicals | The target molecule itself is designed for a specific function, with its toxicological profile being a separate consideration. |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or using benign solvents. brainly.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.comontosight.ai |

| Use of Renewable Feedstocks | Investigating bio-based sources for the isobutanol-derived side chain. |

| Reduce Derivatives | Designing the synthesis to avoid unnecessary protection and deprotection steps. |

| Catalysis | Using phase-transfer catalysts to enhance reaction rates and reduce waste. numberanalytics.com |

| Design for Degradation | Considering the environmental fate of the product after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing less hazardous reagents and reaction conditions to minimize the risk of accidents. |

Scale-up Considerations and Process Chemistry for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. labmanager.com

Key scale-up considerations include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a safe and efficient process. Heat generated during the reaction (exothermicity) must be effectively managed to prevent thermal runaways. This involves proper reactor design and cooling systems. labmanager.com

Mass Transfer: In a large-scale reactor, efficient mixing is essential to ensure that the reactants come into contact effectively. Poor mixing can lead to localized "hot spots" and the formation of byproducts. The choice of impeller and agitation speed are critical parameters.

Solvent Selection and Recovery: The choice of solvent not only affects the reaction but also has significant implications for process safety, environmental impact, and cost. Solvents with higher flash points are generally preferred for safety. An efficient solvent recovery and recycling system is essential for a sustainable and economical process.

Raw Material Sourcing and Quality: The quality and consistency of raw materials can significantly impact the outcome of the reaction. Establishing reliable supply chains and robust quality control measures for starting materials is essential for consistent product quality. labmanager.com

Process Safety: A comprehensive hazard and operability (HAZOP) study should be conducted to identify potential safety hazards and implement appropriate control measures. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions.

Product Isolation and Purification: The method of product isolation and purification used in the lab may not be suitable for large-scale production. Techniques such as crystallization, distillation, and chromatography need to be evaluated and optimized for efficiency and scalability.

Waste Management: The disposal of waste streams, including spent solvents and byproducts, must comply with environmental regulations. Developing a process that minimizes waste generation is a key aspect of green process chemistry.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glassware (e.g., round-bottom flask) | Stainless steel or glass-lined reactor |

| Heating/Cooling | Heating mantle, oil bath | Jacketed vessel with steam/cooling water |

| Mixing | Magnetic stirrer | Mechanical agitator (impeller) |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Process Control | Manual monitoring of temperature, etc. | Automated process control system |

| Safety | Fume hood | Comprehensive safety systems (e.g., pressure relief) |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 2 2 Methylpropoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

No published experimental ¹H or ¹³C NMR spectra or assigned chemical shift data for 4-Hydroxy-2-(2-methylpropoxy)benzonitrile were found in the searched scientific literature or chemical databases.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Conformational Analysis

There are no available studies detailing the use of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural or conformational analysis of this specific molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Delineation

Specific high-resolution mass spectrometry data that would validate the molecular formula (C₁₁H₁₃NO₂) and delineate the fragmentation pathways of this compound are not present in the accessible literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A search for crystallographic information did not yield any results for this compound. There is no published single-crystal X-ray diffraction data to describe its solid-state structure, unit cell parameters, or intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

No experimental Infrared (IR) or Raman spectra for this compound have been published. Consequently, an analysis of its characteristic vibrational modes for functional group identification is not possible based on existing data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) if Chiral Analogues or Stereochemistry are Relevant

The target compound, this compound, is achiral. A search for studies involving chiral analogues of this compound that would necessitate chiroptical spectroscopy analysis did not return any relevant results.

Chemical Reactivity and Transformation Studies of 4 Hydroxy 2 2 Methylpropoxy Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

The benzonitrile ring in 4-Hydroxy-2-(2-methylpropoxy)benzonitrile is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group and the moderately activating isobutoxy group. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given that the para position to the hydroxyl group is occupied by the nitrile, and the ortho position is substituted with the isobutoxy group, the remaining open positions at C3 and C5 are the most likely sites for substitution. The hydroxyl group, being a more powerful activating group, will predominantly direct electrophiles to its ortho position (C3 and C5).

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions are expected to proceed at the C3 and C5 positions.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, is expected to yield 3-halo and 5-halo derivatives.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will likely introduce a nitro group at the C3 and/or C5 position.

Sulfonation: Treatment with fuming sulfuric acid is predicted to result in the corresponding sulfonic acid at the C3 and C5 positions.

Friedel-Crafts Reactions: Acylation and alkylation reactions are also anticipated to occur at the C3 and C5 positions, introducing acyl and alkyl groups, respectively.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-hydroxy-2-(2-methylpropoxy)benzonitrile & 5-Bromo-4-hydroxy-2-(2-methylpropoxy)benzonitrile |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-hydroxy-2-(2-methylpropoxy)benzonitrile & 5-Nitro-4-hydroxy-2-(2-methylpropoxy)benzonitrile |

| Sulfonation | Fuming H₂SO₄ | 4-Hydroxy-2-(2-methylpropoxy)-3-sulfobenzonitrile & 4-Hydroxy-2-(2-methylpropoxy)-5-sulfobenzonitrile |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-4-hydroxy-2-(2-methylpropoxy)benzonitrile & 5-Acyl-4-hydroxy-2-(2-methylpropoxy)benzonitrile |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzonitrile ring of this compound is generally disfavored due to the presence of electron-donating groups (hydroxyl and isobutoxy) which increase the electron density of the ring, making it less susceptible to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are absent in this molecule.

Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a reactive site for various transformations, most notably etherification and esterification.

Etherification:

The Williamson ether synthesis is a common method for the formation of ethers from phenols. gordon.eduwikipedia.orgmasterorganicchemistry.comutahtech.edulibretexts.org This involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction | Reagents | Product |

| Williamson Ether Synthesis | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | 4-(Alkoxy)-2-(2-methylpropoxy)benzonitrile |

Esterification:

Phenols can be readily converted to esters by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netchemguide.co.uk

| Reaction | Reagents | Product |

| Esterification | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) / Pyridine | 4-Cyano-3-(2-methylpropoxy)phenyl ester |

Reactivity of the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolysis:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.orgznaturforsch.comoup.comyoutube.comacs.orgyu.edu.jo The reaction proceeds through an intermediate amide. Due to the presence of the ortho isobutoxy group, steric hindrance might affect the rate of hydrolysis. acs.org

| Reaction Condition | Reagents | Intermediate Product | Final Product |

| Acidic Hydrolysis | H₃O⁺, heat | 4-Hydroxy-2-(2-methylpropoxy)benzamide | 4-Hydroxy-2-(2-methylpropoxy)benzoic acid |

| Basic Hydrolysis | OH⁻, heat, then H₃O⁺ | 4-Hydroxy-2-(2-methylpropoxy)benzamide | 4-Hydroxy-2-(2-methylpropoxy)benzoic acid |

Reduction:

The nitrile group can be reduced to a primary amine (benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. acs.orgacs.orgnih.govacs.orgresearchgate.netacs.orgrsc.orgresearchgate.net

| Reaction | Reagents | Product |

| Reduction with LiAlH₄ | 1. LiAlH₄ in ether/THF 2. H₂O workup | (4-Hydroxy-2-(2-methylpropoxy)phenyl)methanamine |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | (4-Hydroxy-2-(2-methylpropoxy)phenyl)methanamine |

Cycloaddition:

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. acs.orgwikipedia.orgorganic-chemistry.orgfrontiersin.orgnumberanalytics.com For instance, reaction with an azide (B81097) can yield a tetrazole, a common bioisostere for a carboxylic acid.

| Reaction | Reagent | Product |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | 5-(4-Hydroxy-2-(2-methylpropoxy)phenyl)-1H-tetrazole |

Reactions at the 2-(2-methylpropoxy) Side Chain

The isobutoxy group is an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. openstax.orgyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide.

| Reaction | Reagents | Products |

| Ether Cleavage | HBr or HI, heat | 2,4-Dihydroxybenzonitrile (B1587391) and 2-bromo-2-methylpropane (B165281) or 2-iodo-2-methylpropane |

Oxidative and Reductive Chemistry

Oxidation:

The phenolic hydroxyl group makes the molecule susceptible to oxidation. acs.org Mild oxidation can lead to the formation of quinone-type structures. The presence of the electron-donating isobutoxy group further activates the ring towards oxidation.

| Reaction | Reagent | Expected Product |

| Oxidation | Mild oxidizing agent (e.g., Fremy's salt) | 2-(2-Methylpropoxy)-1,4-benzoquinone-5-carbonitrile |

Reduction:

While the nitrile group can be reduced as discussed in section 4.3, the benzene (B151609) ring itself can be reduced under more forcing conditions, such as high-pressure catalytic hydrogenation. This would lead to the saturation of the aromatic ring.

| Reaction | Reagents | Product |

| Aromatic Ring Reduction | H₂ (high pressure), Rh/C or Ru/C | 4-Hydroxy-2-(2-methylpropoxy)cyclohexanecarbonitrile (mixture of isomers) |

Catalytic Modifications and Functionalization

The nitrile group can be utilized in various catalytic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling:

While direct cross-coupling at the C-CN bond is not typical, the nitrile can be transformed into other functional groups that are amenable to cross-coupling. For instance, conversion to a triflate (from the hydroxyl group) would allow for Suzuki, Stille, or Heck couplings. More directly, palladium-catalyzed reactions involving the C-H bonds of the aromatic ring are also a possibility for functionalization. acs.orgnih.govacs.orgyoutube.comyoutube.comyoutube.com

| Reaction Type (Hypothetical, after functional group manipulation) | Coupling Partner | Catalyst System (Typical) | Potential Product Structure (Illustrative) |

| Suzuki Coupling (of corresponding aryl triflate) | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-2-(2-methylpropoxy)benzonitrile |

| Heck Coupling (of corresponding aryl triflate) | Alkene | Pd(OAc)₂, PPh₃, base | 4-Alkenyl-2-(2-methylpropoxy)benzonitrile |

Catalytic Transfer Hydrogenation:

As an alternative to using H₂ gas, catalytic transfer hydrogenation can be employed to reduce the nitrile group. acs.orgnih.govresearchgate.netnih.gov This method often uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst.

| Hydrogen Donor | Catalyst (Example) | Product |

| Isopropanol | Ni(COD)₂ / Ligand | (4-Hydroxy-2-(2-methylpropoxy)phenyl)methanamine |

Computational and Theoretical Chemistry of 4 Hydroxy 2 2 Methylpropoxy Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For a molecule like 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a split-valence basis set like 6-311+G(d,p) offer a balance of computational efficiency and accuracy, as demonstrated in studies of similar compounds. derpharmachemica.com Such calculations form the basis for understanding the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Electronic Structure, Molecular Geometry, and Conformational Landscapes

Electronic Structure and Molecular Geometry: Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely defined by the planar benzonitrile (B105546) ring, with the hydroxyl and 2-methylpropoxy groups as key substituents. The electronic structure is characterized by the electron-donating nature of the hydroxyl and alkoxy groups and the electron-withdrawing nature of the nitrile group.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | O-H (hydroxyl) | 0.96 - 0.98 |

| C-O (hydroxyl) | 1.35 - 1.37 | |

| C-O (ether) | 1.36 - 1.38 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C≡N (nitrile) | 1.15 - 1.17 | |

| Bond Angle (°) | C-O-H | 108 - 110 |

| Ar-C-C≡N | 178 - 180 | |

| Ar-O-CH₂ | 117 - 119 |

Conformational Landscapes: The presence of the flexible 2-methylpropoxy group, with several rotatable single bonds (e.g., Ar–O, O–CH₂, CH₂–CH), gives rise to multiple possible conformations. A conformational analysis, performed by systematically rotating these dihedral angles and calculating the corresponding energy, can map the potential energy surface. This analysis identifies various stable conformers (local energy minima) and the transition states that separate them, revealing the molecule's flexibility and the relative populations of different shapes at a given temperature.

Frontier Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms of the hydroxyl and alkoxy groups, which act as electron donors. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing nitrile group and the aromatic ring, which can act as electron acceptors. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these orbital energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |

| Global Softness | S | 1 / (2η) | 0.18 to 0.22 |

| Electrophilicity Index | ω | μ² / (2η) | 1.6 to 2.2 |

Spectroscopic Property Prediction and Experimental Validation

Computational methods can accurately predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These theoretical values, when compared with experimental spectra, can help confirm the molecular structure and assign specific signals.

IR and Raman Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. derpharmachemica.com Key vibrational modes for this compound would include the O-H stretch of the phenol, the C≡N stretch of the nitrile, and various C-H and C-O stretches. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netmdpi.comfaccts.de This analysis provides insight into the electronic transitions, typically π→π* transitions within the aromatic system, that are responsible for the molecule's absorption of ultraviolet and visible light.

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| ¹H NMR | Ar-H (Aromatic protons) | 6.5 - 7.5 ppm |

| -OH (Hydroxyl proton) | 5.0 - 6.0 ppm | |

| ¹³C NMR | C≡N (Nitrile carbon) | 115 - 120 ppm |

| Ar-C-O (Aromatic carbons) | 155 - 165 ppm | |

| IR (cm⁻¹) | O-H stretch | 3200 - 3600 |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C≡N stretch | 2220 - 2240 | |

| UV-Vis (nm) | λmax (π→π*) | 270 - 290 |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. For key transformations involving this compound, such as etherification of the hydroxyl group or hydrogenation of the nitrile group, computational methods can identify the transition state structures. acs.orgresearchgate.net Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical parameter for understanding reaction kinetics. utexas.eduresearchgate.net This modeling provides detailed, atomistic insight into how bond-breaking and bond-forming events occur. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations excel at describing static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule moves, rotates, and changes conformation. It also provides a detailed picture of the solvation shell, showing how solvent molecules arrange themselves around the solute to form hydrogen bonds and other stabilizing interactions. nih.govresearchgate.net This is crucial for understanding the molecule's behavior in a realistic chemical environment.

Intermolecular Interaction Analysis (Hydrogen Bonding, π-π Stacking) in Crystalline and Solution Phases

The behavior of this compound in condensed phases is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrile nitrogen and the oxygen atoms of the hydroxyl and ether groups are hydrogen bond acceptors. wikipedia.org This allows for the formation of strong O-H···N or O-H···O hydrogen bonds, which can lead to the self-assembly of molecules into dimers or extended chains in both the solid state and in solution. nih.govchemistryguru.com.sg

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

|---|---|---|---|

| Hydrogen Bond | -OH | N≡C- | Strong, directional interaction; key for crystal packing and solution structuring. |

| Hydrogen Bond | -OH | -OH or -OR | Contributes to forming dimers and larger molecular aggregates. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes crystal structure through parallel-displaced or T-shaped arrangements. |

| Dipole-Dipole | -C≡N | -C≡N | Alignment of polar nitrile groups contributes to lattice energy. |

| Van der Waals | Alkyl groups, Aromatic ring | All atoms | Ubiquitous, non-specific attractive forces. |

Derivatization and Analogue Synthesis Based on the 4 Hydroxy 2 2 Methylpropoxy Benzonitrile Scaffold

Rational Design Principles for Structural Diversification

The rational design of analogues of 4-hydroxy-2-(2-methylpropoxy)benzonitrile is guided by established principles of medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. A key strategy involves bioisosteric replacement, where functional groups are substituted with other groups that have similar physical or chemical properties. For instance, the nitrile group can be replaced with other hydrogen bond acceptors, and the phenolic hydroxyl group can be substituted with other groups capable of forming key interactions with biological targets.

Structure-activity relationship (SAR) studies of related phenolic compounds provide valuable insights. For example, in a series of L-aspartyl-L-phenylalanine methyl ester analogues, the position of hydroxyl and methoxy (B1213986) substituents on the aromatic ring significantly influenced their properties. nih.gov Such findings suggest that systematic modification of the substitution pattern on the benzonitrile (B105546) ring of this compound could lead to analogues with fine-tuned activities. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further inform the design process by predicting the binding affinity and potential activity of novel derivatives, thereby prioritizing synthetic efforts.

Synthesis of Benzonitrile Derivatives with Modified Aromatic Substitution Patterns

Modification of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The existing hydroxyl and alkoxy groups are ortho-, para-directing activators, which will influence the regioselectivity of these reactions.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be accomplished using standard halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of substitution will be directed by the existing activating groups.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can serve as a versatile handle for further transformations, such as reduction to an amino group, which can then be subjected to a wide range of derivatization reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl or acyl groups onto the aromatic ring, further diversifying the substitution pattern. However, the presence of the activating hydroxyl group can lead to side reactions, and appropriate protection strategies may be necessary.

Preparation of Analogues with Variations in the Alkoxy Side Chain

The 2-(2-methylpropoxy) side chain offers a prime site for modification to probe its role in biological activity and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Synthesis of Diverse Alkoxy Analogues: A straightforward approach to introduce variability in the alkoxy side chain is through the Williamson ether synthesis. This involves the reaction of a dihydroxybenzonitrile precursor with a variety of alkyl halides in the presence of a base. For instance, reacting 2,4-dihydroxybenzonitrile (B1587391) with different alkyl bromides or iodides would yield a library of analogues with varying chain lengths, branching, and cyclic or aromatic substituents in the alkoxy chain. The use of a mild base can favor mono-alkylation at the more acidic hydroxyl group.

| Alkyl Halide | Resulting Alkoxy Side Chain |

| Ethyl iodide | Ethoxy |

| n-Propyl bromide | n-Propoxy |

| Isopropyl bromide | Isopropoxy |

| Cyclopentyl bromide | Cyclopentyloxy |

| Benzyl (B1604629) chloride | Benzyloxy |

This systematic variation allows for a detailed investigation of the steric and electronic requirements of the binding pocket of a potential biological target.

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group at the 4-position is a key functional handle for derivatization, enabling the synthesis of a wide range of esters and ethers.

O-Alkylation: The hydroxyl group can be readily alkylated to produce various ether derivatives. This is typically achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction can be used to introduce a diverse array of alkyl, substituted alkyl, or arylmethyl groups. For instance, O-alkylation of similar phenolic compounds, like 4-hydroxycoumarins, has been successfully performed using various alcohols in the presence of a solid acid catalyst. scirp.orgresearchgate.net

O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This allows for the introduction of a variety of acyl moieties, which can act as prodrugs or enhance the compound's properties.

These functionalizations can significantly alter the polarity, hydrogen-bonding capacity, and metabolic stability of the parent molecule.

Construction of Fused or Bridged Ring Systems Incorporating the Benzonitrile Unit

The this compound scaffold can serve as a starting point for the construction of more complex fused or bridged heterocyclic systems. The presence of the nitrile, hydroxyl, and alkoxy functionalities provides multiple reaction sites for cyclization reactions.

Construction of Bridged Systems: The synthesis of bridged ring systems is a more complex endeavor but can lead to conformationally constrained analogues. This might involve multi-step synthetic sequences where the benzonitrile unit is incorporated into a bicyclic framework.

Combinatorial and High-Throughput Synthesis Strategies for Libraries of Analogues

To efficiently explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis strategies can be employed. These approaches allow for the rapid generation of large libraries of related compounds for biological screening.

Parallel Synthesis: Solid-phase or solution-phase parallel synthesis can be utilized to create libraries of analogues with variations at multiple positions. For example, a solid-phase synthesis approach could involve anchoring a dihydroxybenzonitrile precursor to a resin, followed by parallel derivatization of the free hydroxyl group and subsequent modification of the aromatic ring. Cleavage from the resin would then yield a library of purified compounds.

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from a common starting material. By employing a series of branching and folding pathways, a wide range of scaffolds can be generated from the initial this compound core.

These high-throughput methods, coupled with efficient screening techniques, can significantly accelerate the discovery of novel compounds with desired biological activities.

Role As a Chemical Intermediate and Advanced Synthetic Building Block

Utilization of 4-Hydroxybenzonitrile (B152051) in the Synthesis of Complex Organic Architectures

4-Hydroxybenzonitrile is a bifunctional organic compound featuring a hydroxyl (-OH) and a nitrile (-CN) group attached to a benzene (B151609) ring at the para position. ontosight.ai This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, among other transformations.

This dual reactivity is strategically employed in the construction of various pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, it serves as a key intermediate in the production of anesthetics and anti-inflammatory agents. ontosight.ai Its structural motif is also incorporated into herbicides such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil, which are synthesized from 4-hydroxybenzonitrile. cymitquimica.comchemicalbook.com

Strategic Integration into Multi-Step Synthesis Schemes

The utility of 4-hydroxybenzonitrile is prominently demonstrated in its integration into multi-step synthetic pathways. Organic chemists often utilize protecting group strategies to selectively react at either the hydroxyl or nitrile function, enabling the sequential construction of complex target molecules.

A common synthetic strategy involves the protection of the phenolic hydroxyl group as an ether or ester, allowing for chemical modifications involving the nitrile group. Subsequently, the protecting group can be removed to liberate the hydroxyl function for further reactions. This controlled, stepwise approach is fundamental in the synthesis of intricate molecular frameworks where regioselectivity is crucial. The development of novel synthetic routes often leverages the inherent reactivity of 4-hydroxybenzonitrile to achieve efficient and high-yield syntheses of target compounds. nih.gov

Development of Novel Synthetic Pathways Initiated by 4-Hydroxybenzonitrile

Research continues to uncover new synthetic methodologies that commence with 4-hydroxybenzonitrile. Microwave-assisted organic synthesis, for example, has been employed to efficiently convert aromatic aldehydes, a derivative pathway from 4-hydroxybenzonitrile, into nitriles and oximes, demonstrating the compound's adaptability to modern synthetic techniques. qu.edu.sa

Furthermore, the classical Rosenmund-von Braun reaction, used for the synthesis of aromatic nitriles, has been adapted for phenols like p-halogenophenols to produce 4-hydroxybenzonitrile, showcasing the ongoing refinement of synthetic methods involving this key intermediate. google.com These advancements highlight the continuous efforts to develop more efficient, environmentally friendly, and cost-effective synthetic routes that originate from readily available precursors like 4-hydroxybenzonitrile.

Potential Applications in Materials Science

The rigid, rod-like structure of 4-hydroxybenzonitrile and its derivatives makes them excellent candidates for applications in materials science, particularly in the fields of polymers and liquid crystals.

Monomers for Polymers: The hydroxyl group of 4-hydroxybenzonitrile allows it to be incorporated into polymer backbones through polymerization reactions. Polymers containing dihydroxybenzene moieties, for which 4-hydroxybenzonitrile can be a precursor, are known to exhibit enhanced properties such as metallic adsorption and redox activity. academie-sciences.fr For instance, poly(4-hydroxystyrene), a related polymer, can be synthesized and its derivatives have been explored for various applications. rsc.org

Liquid Crystal Precursors: 4-Hydroxybenzonitrile is a well-established building block for liquid crystals. tcichemicals.com Its rigid core structure contributes to the formation of mesophases, which are characteristic of liquid crystalline materials. By modifying the hydroxyl group with various alkyl chains or other mesogenic units, a wide array of liquid crystalline compounds can be synthesized. researchgate.netnih.gov These materials are crucial components in display technologies and other optoelectronic devices.

Optoelectronic Components: Benzonitrile (B105546) derivatives are being investigated for their optoelectronic properties. rsc.org The electronic nature of the nitrile group, combined with the aromatic ring, can be tuned to create materials with specific light-absorbing and emitting properties. These characteristics are desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Chemo- and Biosensor Development Based on Structural Modifications

The 4-hydroxybenzonitrile scaffold provides a versatile platform for the design and synthesis of chemo- and biosensors. The functional groups can be modified to create receptors that selectively bind to specific analytes.

Chemosensors: By incorporating chelating agents or other recognition motifs onto the 4-hydroxybenzonitrile framework, chemosensors can be developed for the detection of ions or small molecules. The binding event can be designed to trigger a change in the molecule's fluorescence or other spectroscopic properties, enabling detection. While specific examples based on 4-hydroxybenzonitrile are not prevalent in the initial search, the general principles of sensor design are applicable to its derivatives.

Conclusion and Future Research Trajectories for 4 Hydroxy 2 2 Methylpropoxy Benzonitrile

Emerging Research Avenues and Unexplored Potentials

Given the absence of existing research, the field is wide open for foundational studies on 4-Hydroxy-2-(2-methylpropoxy)benzonitrile. Initial research avenues would logically focus on:

Synthesis and Characterization: Development of a reliable and efficient synthetic route to produce the compound in sufficient purity and yield would be the primary step. Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structure.

Physicochemical Properties: Investigation into its fundamental properties, including melting point, boiling point, solubility in various solvents, and pKa of the phenolic hydroxyl group, would provide a baseline for any future studies.

Chemical Reactivity: Exploring the reactivity of the functional groups—the nitrile, the hydroxyl group, and the ether linkage—would be a key area of research. This could involve reactions such as hydrolysis of the nitrile to a carboxylic acid or amide, ether cleavage, and electrophilic aromatic substitution.

Interdisciplinary Research Opportunities Involving this compound

The structural motifs present in this compound suggest several potential interdisciplinary research opportunities:

Medicinal Chemistry: Many benzonitrile (B105546) derivatives exhibit biological activity. The presence of a phenolic hydroxyl group and a lipophilic isobutoxy group could make this compound a candidate for screening in various biological assays, for example, as an antimicrobial, antioxidant, or enzyme inhibitor.

Materials Science: The nitrile group can be involved in the formation of polymers or coordination complexes. The compound could be explored as a monomer or a ligand in the development of novel materials with specific optical or electronic properties.

Agrochemicals: Substituted benzonitriles have been investigated for their herbicidal and pesticidal activities. This compound could be a target for screening in the agrochemical industry.

Challenges and Prospects in the Advanced Chemical Study of Benzonitrile Derivatives

The advanced chemical study of benzonitrile derivatives, including this compound, faces both challenges and exciting prospects.

Challenges:

Regioselectivity in Synthesis: The synthesis of polysubstituted benzene (B151609) rings often requires multi-step procedures with careful control of regioselectivity to obtain the desired isomer.

Functional Group Tolerance: The presence of multiple functional groups can complicate chemical transformations, requiring the use of protecting groups and chemoselective reagents.

Limited Commercial Availability: For a specific, non-commercial derivative like this compound, the lack of ready availability necessitates its de novo synthesis, which can be a significant hurdle for initial exploratory studies.

Prospects:

Novel Applications: The vast chemical space occupied by benzonitrile derivatives continues to yield compounds with novel and useful properties in medicine, materials, and agriculture.

Catalytic Methods: Advances in catalysis, particularly in C-H activation and cross-coupling reactions, are providing more efficient and selective methods for the synthesis of complex benzonitrile derivatives.

Computational Chemistry: In silico methods can aid in predicting the properties and potential activities of unexplored compounds like this compound, helping to guide and prioritize experimental research efforts.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Hydroxy-2-(2-methylpropoxy)benzonitrile, and how can reaction yields be optimized?

A typical synthesis involves nucleophilic substitution or coupling reactions, as exemplified by the use of 2-methylpropoxy groups in analogous compounds . For instance, a low yield (12%) was reported in a related synthesis due to incomplete precipitation, suggesting optimization strategies such as:

- Temperature modulation : Increasing reaction temperature to enhance kinetics.

- Solvent selection : Using polar aprotic solvents (e.g., DMF) to improve solubility.

- Purification techniques : Employing column chromatography or recrystallization with alternative solvents (e.g., ethanol instead of methanol) to improve recovery .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 405.1912 vs. calculated 405.1736 in a related nitrile derivative) .

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituents.

- X-ray crystallography : To resolve molecular geometry, though this requires high-purity crystals and software like SHELXL for refinement .

Advanced Questions

Q. How can computational chemistry predict the solvation behavior and surface interactions of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study:

- Solvation free energy : To evaluate compatibility with solvents like benzonitrile derivatives, which exhibit high dipole moments (4.01–4.18 D) and miscibility .

- Adsorption on metal surfaces : Computational models can predict orientation (e.g., via nitrogen or oxygen binding sites) on Ag, Au, or Fe-doped carbon nanostructures, aiding in catalyst design .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?

- Software tools : SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data and high-resolution inputs. For challenging cases, combining SHELXPRO with alternative programs (e.g., Olex2) can cross-validate results .

- Data collection : High-quality intensity data from synchrotron sources reduce errors in electron density maps .

Q. How do steric and electronic effects of the 2-methylpropoxy group influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance : The bulky isobutoxy group may slow nucleophilic substitution but enhance regioselectivity in Suzuki-Miyaura couplings.

- Electronic effects : The electron-donating alkoxy group activates the aromatic ring toward electrophilic substitution, which can be quantified via Hammett constants .

Q. What experimental approaches validate the compound’s adsorption behavior on heterogeneous catalysts?

- Surface-sensitive techniques : Use X-ray photoelectron spectroscopy (XPS) or attenuated total reflectance IR (ATR-IR) to probe binding modes on metal surfaces.

- Competitive adsorption studies : Compare adsorption kinetics with structurally similar nitriles (e.g., 4-methoxybenzonitrile) to isolate steric/electronic contributions .

Methodological Notes

- Synthesis optimization : Always confirm product identity via melting point, NMR, and MS, especially when commercial sources lack analytical data .

- Safety protocols : While no specific hazards are reported for this compound, general nitrile handling precautions (e.g., ventilation, PPE) should be followed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.